

Kinase Selectivity Profile of [Correct Compound Name]

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Compound of Interest				
Compound Name:	EO 1428			
Cat. No.:	B1662330		Get Quote	

This section would present quantitative data on the inhibitory activity of the compound against a panel of kinases. The data is typically summarized in a table, showcasing the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values. This allows for a direct comparison of the compound's potency against its intended target versus other related and unrelated kinases.

Table 1: Comparative Kinase Inhibition Profile of [Correct Compound Name]

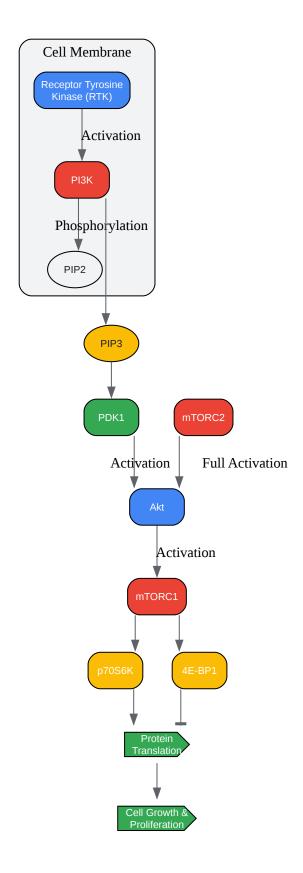
Kinase Target	[Correct Compound Name] IC50 (nM)	Comparator 1 IC50 (nM)	Comparator 2 IC50 (nM)
Primary Target	Data Point	Data Point	Data Point
Related Kinase 1	Data Point	Data Point	Data Point
Related Kinase 2	Data Point	Data Point	Data Point
Off-target Kinase 1	Data Point	Data Point	Data Point
Off-target Kinase 2	Data Point	Data Point	Data Point

Signaling Pathway Context

To visualize the compound's mechanism of action, a signaling pathway diagram is crucial. For instance, if the compound were a PI3K/mTOR inhibitor, a diagram would illustrate its point of



intervention in the PI3K/Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival.





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Figure 1: PI3K/Akt/mTOR Signaling Pathway.

Experimental Methodologies

A detailed description of the experimental protocols is necessary for the reproducibility and critical evaluation of the presented data.

Kinase Selectivity Profiling Workflow:

The general workflow for assessing kinase inhibitor selectivity involves screening the compound against a large panel of purified kinases and measuring its inhibitory effect on each.



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Figure 2: Experimental Workflow for Kinase Selectivity Profiling.

Detailed Protocol:

- Kinase Panel: A comprehensive panel of recombinant human kinases would be utilized.
- Assay Principle: A common method is a luminescence-based kinase assay that quantifies
 the amount of ATP remaining in solution following the kinase reaction. Lower luminescence
 indicates higher kinase activity and less inhibition.
- Procedure:
 - Kinases are prepared in reaction buffer containing the substrate and ATP.
 - The test compound is added in a dose-response range (e.g., 10-point titration).



- The reaction is incubated at room temperature for a specified time (e.g., 1 hour).
- A detection reagent is added to stop the kinase reaction and measure the remaining ATP.
- Luminescence is measured using a plate reader.
- Data Analysis: The raw data is converted to percent inhibition relative to control wells. IC50
 values are then calculated by fitting the data to a four-parameter logistic curve.

To proceed with generating a specific and accurate comparison guide, we request the user to provide the correct, publicly available name of the kinase inhibitor of interest.

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